1-(3,5-二氯吡嗪-2-基)乙酮

描述

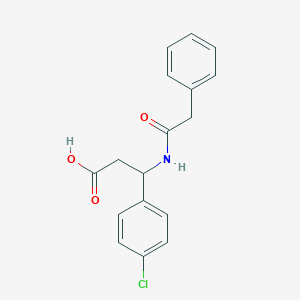

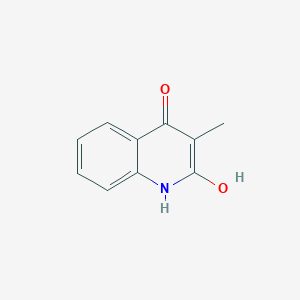

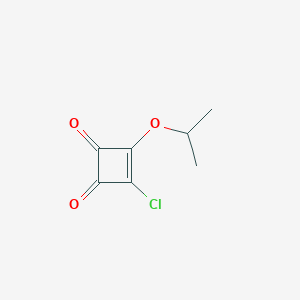

1-(3,5-Dichloropyrazin-2-yl)ethanone, with the chemical formula C6H4Cl2N2O , is a heterocyclic compound. It belongs to the pyrazine class of molecules and is characterized by its dichloropyrazine moiety. This compound has been studied for various applications due to its unique structure and reactivity .

Synthesis Analysis

The synthesis of 1-(3,5-Dichloropyrazin-2-yl)ethanone involves several steps. One common method is the reaction between 1,3-dichloropyrazine and acetyl chloride. The reaction proceeds under specific conditions, often using palladium-based catalysts and cesium carbonate as a base. The yield can vary, but it typically falls within the range of 60% to 70% .

Chemical Reactions Analysis

1-(3,5-Dichloropyrazin-2-yl)ethanone can participate in various chemical reactions. It serves as a versatile building block for the synthesis of other compounds. For instance, it can undergo nucleophilic substitution reactions, form imines, and react with various nucleophiles. Researchers have explored its reactivity in the context of drug discovery and material science .

科学研究应用

Hexaazatriphenylene Derivatives

Hexaazatriphenylene (HAT)衍生物与1-(3,5-二氯吡嗪-2-基)乙酮具有结构相似性,已广泛研究其电子亏损、刚性、平面、芳香的圆盘性质。这些特性使HAT衍生物在n型半导体、传感器、非线性光学色团、液晶和微孔聚合物用于能量存储的开发中具有价值。HAT作为有机材料和纳米科学中的基本支架的重要性突显了1-(3,5-二氯吡嗪-2-基)乙酮在类似应用中的潜力 (Segura et al., 2015)。

香豆素和自由基清除剂

香豆素及其衍生物,包括与1-(3,5-二氯吡嗪-2-基)乙酮结构相关的化合物,因其抗氧化性质而受到认可,这对于中和活性氧并切断自由基至关重要。这种活性在预防导致各种疾病的细胞损伤中起着关键作用,暗示了1-(3,5-二氯吡嗪-2-基)乙酮在开发抗氧化疗法或作为设计用于减轻氧化应激的材料中的潜在作用 (Yadav et al., 2014)。

高能量密度材料

对高氮杂氮能量材料的研究,包括吡啶衍生物,突显了这些化合物在推进剂、炸药和气体发生器中的应用。研究结果表明,像1-(3,5-二氯吡嗪-2-基)乙酮这样的化合物可能被探索其在提高能量材料燃烧速率、降低敏感性和改善爆轰性能方面的潜在价值 (Yongjin & Shuhong, 2019)。

污染物的生物修复

DDT污染土壤的生物修复展示了微生物和酶降解途径在处理环境污染物中的实用性。这一研究领域为1-(3,5-二氯吡嗪-2-基)乙酮在环境清理工作中的潜在应用提供了可能,其化学性质可以促进持久性有机污染物的生物降解 (Foght et al., 2001)。

未来方向

1-(3,5-Dichloropyrazin-2-yl)ethanone remains an intriguing compound with potential applications in medicinal chemistry, materials science, and organic synthesis. Future research could explore its biological activity, optimize synthetic routes, and investigate its interactions with specific targets. Additionally, safety assessments and environmental impact studies are essential for its broader utilization .

属性

IUPAC Name |

1-(3,5-dichloropyrazin-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl2N2O/c1-3(11)5-6(8)10-4(7)2-9-5/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPYUCBQERMHHCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=NC=C(N=C1Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3,5-Dichloropyrazin-2-YL)ethanone | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1S,2S,3R,4R)-3-(4-Methylbenzoyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B169189.png)

![2,4-Dichlorofuro[3,4-d]pyrimidin-7(5H)-one](/img/structure/B169202.png)